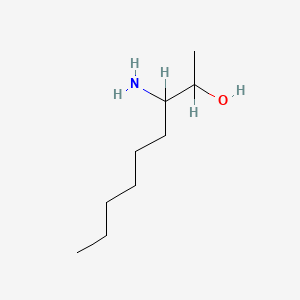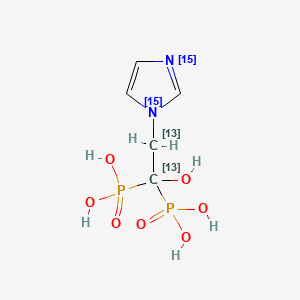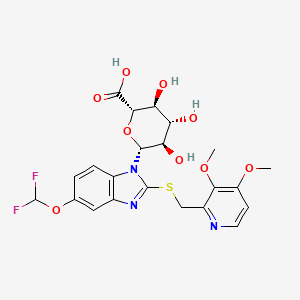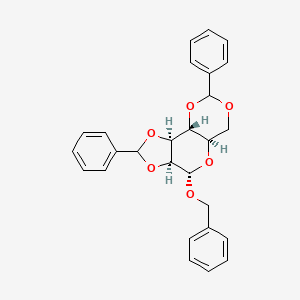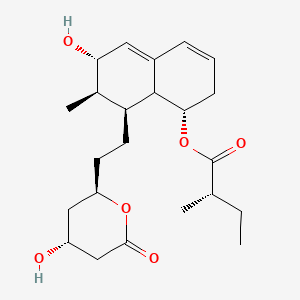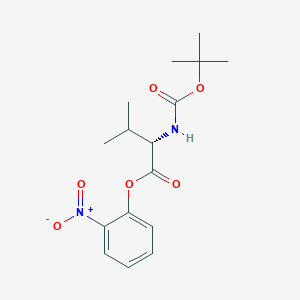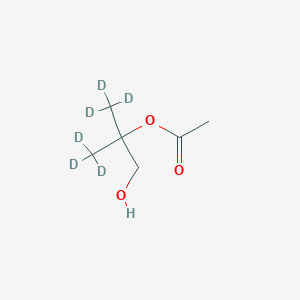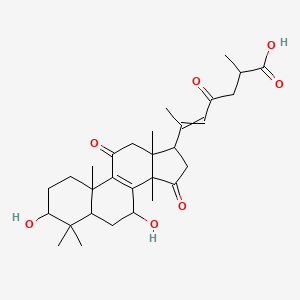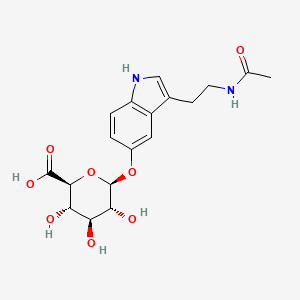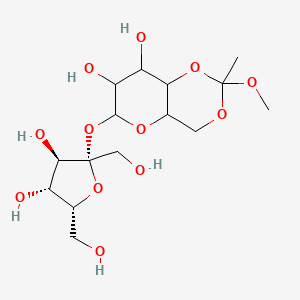
Sucrose 4,6-Methyl Orthoester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose 4,6-Methyl Orthoester (4,6-MOE) is a naturally occurring sugar derivative with a wide range of applications in biochemistry, biotechnology, and biomedical research. It is a derivative of sucrose, which is a disaccharide composed of glucose and fructose. 4,6-MOE is a monosaccharide that is formed by the methylation of the 6-hydroxyl group on the glucose moiety of sucrose. This compound has been extensively studied for its potential to act as a novel therapeutic agent for various diseases.
Applications De Recherche Scientifique
Orthoesterification of sucrose with 1,1-dimethoxyethene under kinetic control can lead to the production of 4,6-O-methoxyethylidenesucrose. This process has implications for selectively protecting disaccharides by acetyl groups (Bouchra & Gelas, 1997).
The synthesis of ethylenic orthoesters of sucrose via transorthoesterification with an acrylic reagent has been described, leading to sucrose selectively monosubstituted by an acryloyl group. These acrylates were homopolymerized and copolymerized with styrene, providing a pathway for creating polymers based on sucrose derivatives (Fanton, Fayet, Gelas, Deffieux, Fontanille, & Jhurry, 1993).
Kinetic studies on the transesterification of methyl palmitate and sucrose reveal the potential for synthesizing sucroesters via a solvent-free process. This research contributes to understanding the reaction kinetics and product distribution in sucroester synthesis (Gutiérrez, Rivera, Suaza, & Orjuela, 2018).
Sugar-sugar orthoesters, including those derived from sucrose, have shown regioselective formation and have been used in the regio- and stereoselective syntheses of oligosaccharides. This has implications in the synthesis of complex sugar structures and potential applications in pharmaceuticals and biotechnology (Kong, 2007).
Research on the sucrose metabolism highlights its roles in development, stress response, and yield formation in plants. This is significant for understanding how sucrose derivatives, such as 4,6-methyl orthoester, could impact plant biology and agriculture (Ruan, 2014).
Safety and Hazards
While specific safety and hazards information for Sucrose 4,6-Methyl Orthoester is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Orientations Futures
Mécanisme D'action
Target of Action
Sucrose 4,6-Methyl Orthoester is a compound widely utilized in the biomedical industry . It showcases promising therapeutic implications for ailments like diabetes, hyperglycemia, and obesity . Within the realm of glucose metabolism-focused pharmaceutical advancements, this product assumes a pivotal role as a pharmaceutical ingredient .
Mode of Action
Orthoesters, in general, are known to be valuable and efficient substrates in various classes of two-component and multi-component organic reactions . They are often used in solvent-free conditions, aqueous media, and organic solvents .
Biochemical Pathways
Given its potential role in glucose metabolism , it may be involved in pathways related to glucose uptake, insulin signaling, and energy metabolism.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in methanol . This suggests that it may be absorbed in the gastrointestinal tract following oral administration and distributed throughout the body via the bloodstream.
Result of Action
Given its potential therapeutic implications for diabetes, hyperglycemia, and obesity , it may influence cellular glucose uptake, insulin signaling, and energy metabolism.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20° C , suggesting that its stability and efficacy may be affected by temperature. Additionally, its solubility in methanol indicates that the presence of certain solvents may influence its bioavailability and action.
Propriétés
IUPAC Name |
6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7?,8+,9?,10?,11?,12-,13?,14?,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQAYOJGDRUCF-YWFXHEEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2C(O1)C(C(C(O2)O[C@]3([C@@H]([C@H]([C@H](O3)CO)O)O)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

